n,n-Dihexylacetamide
Overview
Description
N,N-Dihexylacetamide is an organic compound with the molecular formula C14H29NO. It is a colorless to pale yellow liquid at room temperature and has a wax-like appearance. This compound is primarily used in organic synthesis and industrial applications as a solvent, extractant, and additive due to its hydrophobic and polar properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dihexylacetamide can be synthesized through the reaction of hexylamine with acetic anhydride in the presence of a base catalyst. The reaction involves the acylation of hexylamine, where the acetic anhydride acts as the acylating agent. The reaction conditions typically include controlling the temperature and reaction time to optimize the yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale acylation processes. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N,N-Dihexylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other functionalized derivatives.
Scientific Research Applications
N,N-Dihexylacetamide has various applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Investigated as a potential drug candidate for treating infections and inflammation.
Industry: Utilized as an additive in the production of plastics, paints, and other chemical products.
Mechanism of Action
The mechanism of action of N,N-Dihexylacetamide involves its interaction with molecular targets and pathways. It can act as a ligand, forming complexes with metal ions, which can influence various biochemical processes. The compound’s hydrophobic nature allows it to interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A similar compound with a shorter alkyl chain, used as a solvent and reagent in organic synthesis.
N,N-Diethylacetamide: Another similar compound with ethyl groups, used in various industrial applications.
N,N-Dibutylacetamide: A compound with butyl groups, used as a solvent and extractant.
Uniqueness
N,N-Dihexylacetamide is unique due to its longer alkyl chains, which provide enhanced hydrophobic properties and make it suitable for specific applications where other similar compounds may not be as effective. Its ability to form stable complexes with metal ions also distinguishes it from other amides .
Properties
IUPAC Name |
N,N-dihexylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO/c1-4-6-8-10-12-15(14(3)16)13-11-9-7-5-2/h4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUCOPIALLYRGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00288129 | |
Record name | n,n-dihexylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00288129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16423-51-1 | |
Record name | 16423-51-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137920 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 16423-51-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n,n-dihexylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00288129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIHEXYLACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N,N-Dihexylacetamide in supercritical fluid applications?
A2: this compound plays a crucial role in supercritical fluid technology due to its ability to solubilize other amide compounds in supercritical carbon dioxide (scCO2) []. This is particularly relevant because scCO2 is a desirable solvent in green chemistry due to its non-toxic and environmentally benign nature. The solubility of 2,2′-Oxybis(this compound), a compound structurally similar to this compound, was specifically studied in scCO2 across various temperatures and pressures []. This research demonstrated the feasibility of using such compounds to enhance the solubility of other amides in scCO2, thereby expanding the potential applications of this green solvent system.
Q2: How do structural modifications of calix[4]arene derivatives, particularly those incorporating the this compound moiety, influence their ability to bind alkali metal cations?
A3: Research indicates that incorporating this compound into calix[4]arene structures significantly impacts their ability to complex with alkali metal cations []. The this compound group, when present as a tertiary-amide derivative on the lower rim of the calix[4]arene scaffold, contributes to the molecule's ability to selectively bind alkali metal cations in various solvents []. This selectivity is influenced by several factors, including:
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